Ethyl 3-bromo-2,4-difluorobenzoate
Description
Significance and Research Context of Halogenated Benzoate (B1203000) Esters in Advanced Synthesis
Halogenated benzoate esters are a class of organic compounds that have found extensive utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of halogen substituents on the aromatic ring can modulate the electronic nature of the molecule, affecting its reactivity and providing sites for further functionalization through cross-coupling reactions, nucleophilic aromatic substitution, and other transformations.
The type of halogen and its position on the benzoate ring are crucial in determining the compound's reactivity. For instance, bromine atoms are particularly useful as they can be readily converted into other functional groups via reactions such as the Suzuki, Heck, and Sonogashira couplings. The fluorine atoms, on the other hand, are often incorporated to enhance metabolic stability, binding affinity to biological targets, and to modify the acidity or basicity of nearby functional groups. The ester moiety itself can be hydrolyzed to the corresponding carboxylic acid or be involved in amidation and other derivatization reactions.
Overview of the Chemical Compound's Position in Synthetic Chemistry as a Building Block
Ethyl 3-bromo-2,4-difluorobenzoate, with its specific arrangement of a bromine atom and two fluorine atoms, is strategically positioned as a valuable building block. The fluorine atoms at positions 2 and 4 activate the molecule for certain reactions and can influence the regioselectivity of further synthetic steps. The bromine atom at position 3 provides a key handle for introducing molecular diversity. This trifunctionalized benzene (B151609) ring allows for a sequential and controlled introduction of different substituents, making it an attractive starting material for the construction of complex, highly substituted aromatic systems.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published in readily accessible literature, its properties can be inferred from data on closely related compounds and from chemical supplier information.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1805583-62-3 |
| Molecular Formula | C₉H₇BrF₂O₂ |
| Molecular Weight | 265.05 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step sequence, starting from more readily available precursors. A common and logical synthetic route involves the initial preparation of the corresponding benzoic acid, followed by esterification.
A plausible precursor for this synthesis is 3-bromo-2,4-difluorobenzoic acid. uni.lu The synthesis of this acid itself can be a multi-step process. One potential starting material is 1,3-difluorobenzene (B1663923). Bromination of 1,3-difluorobenzene can lead to the formation of 2,4-difluorobromobenzene. google.comgoogleapis.com Subsequent steps would then be required to introduce the carboxylic acid functionality at the desired position, which can be a challenging synthetic endeavor due to the directing effects of the existing substituents.
Once 3-bromo-2,4-difluorobenzoic acid is obtained, the final step is a standard esterification reaction. This is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to yield this compound.
Application as a Synthetic Building Block
The synthetic utility of this compound lies in the reactivity of its functional groups. The bromine atom is the most versatile handle for derivatization. It can readily participate in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid would allow for the introduction of a new carbon-carbon bond at the 3-position, leading to the formation of substituted biphenyls or other complex aromatic structures.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, an acid chloride, or other derivatives. This allows for the introduction of a wide range of functionalities. The fluorine atoms, while generally less reactive, play a crucial role in modulating the electronic properties of the ring and can influence the outcomes of subsequent reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLLZRSPVUMKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Bromo 2,4 Difluorobenzoate
Retrosynthetic Analysis and Key Disconnections for Ethyl 3-bromo-2,4-difluorobenzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection strategies reveal a logical and convergent synthetic pathway.
The most evident disconnection is the ester linkage (C-O bond) . This bond can be retrosynthetically cleaved to yield ethanol (B145695) and the key intermediate, 3-bromo-2,4-difluorobenzoic acid . This step is based on the well-established Fischer esterification reaction, a reliable and widely used method for ester synthesis.
A further disconnection involves the carboxyl group (C-C bond) from the aromatic ring of 3-bromo-2,4-difluorobenzoic acid. This leads to a 1-bromo-2,4-difluorobenzene (B57218) synthon. This disconnection points towards a carboxylation reaction of a suitable organometallic intermediate, such as an aryllithium species, which can be generated from the corresponding bromodifluorobenzene.
Finally, the bromo- and fluoro-substituents can be disconnected to trace back to simpler aromatic precursors. The synthesis typically starts with a difluorinated benzene (B151609) ring, upon which the bromo and carboxyl groups are installed. The regiochemistry of these installations is critical and is dictated by the directing effects of the fluorine substituents already present on the ring.
Synthesis of Halogenated Benzoic Acid Precursors
The synthesis of the pivotal intermediate, 3-bromo-2,4-difluorobenzoic acid, is a multi-step process that requires careful control of regioselectivity. The starting material for this synthesis is often a difluorobenzene isomer.
The introduction of a bromine atom at a specific position on a difluorobenzene ring is a critical step governed by the directing effects of the fluorine atoms. Fluorine is an ortho, para-directing deactivator in electrophilic aromatic substitution. In a substrate like 1,3-difluorobenzene (B1663923), the positions are activated towards electrophilic attack.
Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov A variety of brominating agents and conditions can be employed to achieve the desired regioselectivity. nih.govresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in conjunction with a catalyst or specific solvent systems can provide high selectivity. nih.govresearchgate.net Zeolite catalysts have also been shown to induce high para-selectivity in the bromination of various aromatic substrates. researchgate.netgoogle.com The choice of brominating agent, such as bromine (Br₂), N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin, can influence the regioselectivity of the reaction. nih.govresearchgate.net
| Brominating Agent | Catalyst/Conditions | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Silica (B1680970) Gel | Good regioselectivity | nih.gov |
| Bromine (Br₂) | Zeolite HY or HM / Lewis Acid | High para-selectivity | google.com |
| Tetraalkylammonium tribromides | - | High para-selectivity for phenols | nih.gov |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Both fluorine atoms and the carboxylate group itself can act as DMGs. unblog.fr
In the synthesis of 3-bromo-2,4-difluorobenzoic acid, a common route involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene. googleapis.com The fluorine atom at position 2 directs the lithiation to the C3 position. This reaction is typically carried out at low temperatures (e.g., -70°C) using a strong base like n-butyllithium (n-BuLi) in an ether solvent such as tetrahydrofuran (B95107) (THF). googleapis.com The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (CO₂), to form the desired carboxylic acid after an acidic workup. googleapis.com
Reaction Steps:
Lithiation: 1-bromo-2,4-difluorobenzene is treated with n-butyllithium in THF at -70°C.
Carboxylation: The resulting aryllithium species is reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas.
Workup: The reaction mixture is quenched with an aqueous acid to protonate the carboxylate and yield 3-bromo-2,4-difluorobenzoic acid.
This method offers high regioselectivity due to the strong directing effect of the fluorine atom, making it a preferred route for synthesizing this key precursor. googleapis.com
While the synthesis of this compound typically starts from a pre-fluorinated precursor like 1,3-difluorobenzene, it is relevant to briefly mention the methods for introducing fluorine onto aromatic systems. One classical method is the Balz-Schiemann reaction, which involves the diazotization of an aniline (B41778) derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Another approach is nucleophilic aromatic substitution (SNAr) on activated aryl chlorides or nitro compounds using a fluoride (B91410) source like potassium fluoride. More modern methods involve transition-metal-catalyzed fluorination reactions. The synthesis of 1,3-difluorobenzene itself can be achieved through various routes, including the catalytic elimination of halogen from a 1,3-difluorohalobenzene. google.com
Esterification Protocols for this compound Formation
The final step in the synthesis is the conversion of the carboxylic acid precursor into the corresponding ethyl ester.
The most common and direct method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating 3-bromo-2,4-difluorobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com
| Parameter | Typical Condition | Purpose | Reference |
| Alcohol | Ethanol (large excess) | Reactant and often the solvent, drives equilibrium forward | masterorganicchemistry.com |
| Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (TsOH) | Protonates the carbonyl to activate it | masterorganicchemistry.com |
| Temperature | Reflux | Increases reaction rate | |
| Reaction Time | Several hours | To allow the reaction to reach equilibrium |
To drive the equilibrium towards the ester product, the water formed during the reaction can be removed, for instance, by using a Dean-Stark apparatus or by using a large excess of the alcohol. masterorganicchemistry.com An alternative approach mentioned in the literature involves a purification strategy where a crude mixture containing brominated difluorobenzoic acid isomers is first esterified, then purified by distillation, and finally hydrolyzed back to the highly pure desired acid, which can then be re-esterified to obtain a high-purity final product. google.com
Alternative Esterification Techniques (e.g., via Acid Chlorides)
While direct Fischer esterification of 3-bromo-2,4-difluorobenzoic acid is a viable route, the conversion of the carboxylic acid to an acid chloride intermediate often provides a more reactive substrate, leading to higher yields and milder reaction conditions for the subsequent esterification.
The synthesis of this compound via its acid chloride involves a two-step process. First, the parent carboxylic acid, 3-bromo-2,4-difluorobenzoic acid, is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-bromo-2,4-difluorobenzoyl chloride bldpharm.com. This reactive intermediate is then subjected to esterification with ethanol.
The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. The resulting acid chloride is a highly reactive acylating agent that readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl produced. This method avoids the equilibrium limitations of direct esterification.
Step 1: Formation of 3-bromo-2,4-difluorobenzoyl chloride
Step 2: Esterification with Ethanol
| Reagent | Role | Typical Conditions |
| Thionyl Chloride | Chlorinating Agent | Neat or in an inert solvent (e.g., Toluene), reflux |
| Ethanol | Nucleophile | Reactant and/or solvent |
| Pyridine | Base | Anhydrous conditions, 0 °C to room temperature |
Advanced Coupling Reactions in the Synthesis of Analogues and Derivatives of this compound
The bromine atom at the 3-position of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating a library of analogues and derivatives with diverse functionalities.
The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. numberanalytics.comnumberanalytics.com In the case of this compound, the carbon-bromine bond is the reactive site for this transformation. This allows for the introduction of a wide range of alkyl, alkenyl, alkynyl, and aryl groups at the 3-position of the benzene ring. nih.gov
The general catalytic cycle for the Stille coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. numberanalytics.com Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) complexes like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], which are reduced in situ. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity, especially for less reactive substrates. nih.gov
Table of Stille Coupling Reaction Parameters
| Parameter | Typical Value/Reagent | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling |
| Ligand | PPh₃, P(o-Tol)₃, AsPh₃ | Stabilizes the catalyst and influences reactivity |
| Organostannane | R-Sn(n-Bu)₃ (R = aryl, vinyl, alkyl) | Source of the nucleophilic organic group |
| Solvent | Toluene, DMF, THF | Affects reaction rate and solubility |
| Temperature | 80-120 °C | Provides energy for the reaction to proceed |
| Additives | Cu(I) salts, LiCl | Can enhance reaction rates and yields nih.govnih.gov |
A nominal dependence on the electronic properties of the aryl bromide electrophile is observed, with electron-rich, electron-neutral, and electron-deficient aryl bromides all reacting to give high yields of the product. nih.gov
Beyond the Stille reaction, several other transition metal-catalyzed processes can be employed to modify the aryl core of this compound.
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, pairing the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is known for its mild reaction conditions, low toxicity of boron reagents, and high functional group tolerance.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. mdpi.com This reaction is typically catalyzed by palladium complexes and requires a base. It is a powerful tool for the vinylation of aryl halides.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is characteristically co-catalyzed by palladium and copper complexes and requires a base, often an amine which can also act as the solvent.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This would allow for the introduction of various primary or secondary amines at the 3-position.
Copper-Catalyzed Coupling: Copper catalysts can also be effective for certain transformations. For instance, copper-catalyzed reactions can be used to introduce trifluoromethyl groups or other functionalities. nih.gov
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
The efficiency of synthesizing and derivatizing this compound is highly dependent on the optimization of the reaction pathway. Key factors include reaction conditions and purification techniques.
Fine-tuning reaction conditions is paramount for maximizing yield and selectivity while minimizing side reactions.
Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. Ligands influence the stability and reactivity of the catalytic species. For example, bulky electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) or SPhos can improve reaction rates and handle more sterically hindered substrates. nih.gov
Solvent Choice: The solvent can significantly impact the reaction outcome, particularly in cross-coupling reactions. rsc.org Solvent polarity can influence the stability of intermediates and transition states. For instance, in Suzuki couplings, a switch from nonpolar (e.g., toluene) to polar solvents (e.g., DMF) can sometimes alter the chemoselectivity of the reaction. nih.govsonar.ch The choice of solvent must also consider the solubility of all reactants and reagents.
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures generally increase reaction rates but can also lead to decomposition of reactants or products and the formation of byproducts. numberanalytics.com Optimization involves finding the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe.
Base: In reactions like the Suzuki or Heck coupling, the choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be critical to the success of the reaction by influencing the rate of transmetalation and preventing catalyst deactivation.
Table of Optimization Parameters for a Generic Suzuki Coupling
| Parameter | Variation 1 | Variation 2 | Variation 3 | Typical Outcome |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂/SPhos | Affects yield and substrate scope |
| Solvent | Toluene | THF/H₂O | Dioxane | Influences rate and selectivity |
| Base | K₂CO₃ | K₃PO₄ | CsF | Can dramatically affect yield |
| Temperature | 80 °C | 100 °C | Room Temp. | Balances reaction rate and side products |
The isolation and purification of intermediates and the final product are crucial for obtaining high-purity compounds, which is especially important in pharmaceutical applications.
Extraction and Washing: After a reaction is complete, a standard workup often involves extraction into an organic solvent. The organic layer is then washed with aqueous solutions to remove inorganic salts, acids, or bases. For instance, washing with a saturated sodium bicarbonate solution neutralizes any remaining acid, while a brine wash helps to remove water from the organic layer.
Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials, catalysts, and byproducts. The choice of the stationary phase (typically silica gel or alumina) and the eluent (a single solvent or a mixture of solvents) is optimized to achieve good separation. For fluorinated esters, a common eluent system is a mixture of hexane (B92381) and ethyl acetate. nih.gov
Distillation: For liquid products that are thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective method of purification, separating compounds based on their boiling points. google.com
Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent or solvent mixture is an excellent technique for achieving high purity. This method relies on the difference in solubility of the product and impurities at different temperatures.
The selection of a purification strategy depends on the physical properties of the target compound and the nature of the impurities present. In a multi-step synthesis, a combination of these techniques is often employed to ensure the purity of each intermediate before proceeding to the next step. acs.org
Chemical Reactivity and Transformation Studies of Ethyl 3 Bromo 2,4 Difluorobenzoate
Nucleophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring
The electron-deficient nature of the aromatic ring in Ethyl 3-bromo-2,4-difluorobenzoate, accentuated by the presence of three electron-withdrawing halogen atoms and an ester group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental to the derivatization of this compound.
Displacement of Bromine and Fluorine by Various Nucleophiles (e.g., amines, thiols)
The aromatic ring of this compound features three potential leaving groups for nucleophilic attack: a bromine atom at the C3 position and two fluorine atoms at the C2 and C4 positions. In SNAr reactions, the relative reactivity of halogens as leaving groups is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanion (Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes the negative charge.
Therefore, it is anticipated that nucleophiles such as amines and thiols will preferentially displace one of the fluorine atoms over the bromine atom. The reaction with a generic nucleophile (Nu-) is depicted below:
Figure 1: General scheme for nucleophilic aromatic substitution on this compound.
While specific studies on this compound are limited, research on related polyhalogenated aromatic compounds demonstrates the feasibility of such substitutions. For instance, various amines and thiols have been shown to displace fluorine atoms in similar substrates under basic conditions.
| Nucleophile | Expected Product(s) | General Reaction Conditions |
| Primary Amines (R-NH₂) | Ethyl 3-bromo-2(or 4)-amino-4(or 2)-fluorobenzoate | Polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, Et₃N), elevated temperature |
| Secondary Amines (R₂NH) | Ethyl 3-bromo-2(or 4)-dialkylamino-4(or 2)-fluorobenzoate | Similar to primary amines |
| Thiols (R-SH) | Ethyl 3-bromo-2(or 4)-thio-4(or 2)-fluorobenzoate | Polar aprotic solvent, base to form thiolate, room temperature to elevated temperature |
Interactive Data Table: Expected Nucleophilic Aromatic Substitution Products (This table is based on general principles of SNAr reactions on polyhalogenated aromatics, as specific data for the title compound is not readily available in the searched literature.)
| Nucleophile | Reagent Example | Expected Major Product |
| Amine | Aniline (B41778) | Ethyl 4-anilino-3-bromo-2-fluorobenzoate |
| Thiol | Thiophenol | Ethyl 3-bromo-4-(phenylthio)-2-fluorobenzoate |
Regioselectivity and Mechanistic Aspects of SNAr Pathways
The regioselectivity of nucleophilic attack on the aromatic ring is governed by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. The ester group at C1, the fluorine at C2, the bromine at C3, and the fluorine at C4 all contribute to the electrophilicity of the ring.
The attack of a nucleophile at the C4 position, leading to the displacement of the C4-fluorine, is generally favored. This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto the ester group at the para position, providing significant resonance stabilization. Attack at the C2 position would also be activated by the adjacent ester group. Displacement of the bromine at C3 is less likely due to the lower ability of bromine to stabilize the intermediate compared to fluorine and the lack of direct resonance stabilization from the ester group.
The mechanism proceeds via a two-step addition-elimination pathway:
Addition: The nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex.
Elimination: The leaving group (fluoride or bromide) is expelled, and the aromaticity of the ring is restored.
Ester Hydrolysis and Transesterification Reactions
The ethyl ester moiety of this compound can undergo hydrolysis and transesterification, providing pathways to the corresponding carboxylic acid or other ester derivatives.
Acidic and Basic Hydrolysis of the Ethyl Ester Moiety
The ethyl ester can be hydrolyzed to the corresponding 3-bromo-2,4-difluorobenzoic acid under both acidic and basic conditions. sserc.org.uksserc.org.uk
Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl) with heating. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt, which upon acidification gives the carboxylic acid. libretexts.orgquora.com This method is generally more efficient for sterically hindered esters. libretexts.org
| Hydrolysis Condition | Reactants | Product |
| Acidic | This compound, H₂O, H⁺ (catalyst) | 3-Bromo-2,4-difluorobenzoic acid, Ethanol (B145695) |
| Basic | This compound, NaOH (aq) | Sodium 3-bromo-2,4-difluorobenzoate, Ethanol |
Interactive Data Table: Hydrolysis of this compound
| Condition | Reagents | Key Features |
| Acidic | H₂SO₄ (aq), heat | Reversible, requires excess water |
| Basic | NaOH (aq), heat | Irreversible, forms carboxylate salt |
Studies on Transesterification for Derivative Synthesis
Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester. This reaction is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the lower-boiling alcohol product is removed by distillation.
For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound and ethanol. This method is a common strategy for the synthesis of a variety of ester derivatives.
Reduction Reactions of the Ester and Aromatic Halide Moieties
The ester and the carbon-halogen bonds in this compound can be selectively or fully reduced using various reducing agents.
Selective reduction of the ester group to the corresponding alcohol, (3-bromo-2,4-difluorophenyl)methanol, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents like sodium borohydride (B1222165) are typically not strong enough to reduce esters. libretexts.org Diisobutylaluminum hydride (DIBAL-H) is another reagent that can be used for the selective reduction of esters to aldehydes at low temperatures or to primary alcohols. libretexts.orgrsc.org
The reduction of the aryl-halide bonds is more challenging. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can be employed for dehalogenation. The reactivity of the halogens to hydrogenolysis is generally in the order I > Br > Cl > F. Therefore, it is possible to selectively reduce the carbon-bromine bond while leaving the carbon-fluorine bonds intact under carefully controlled conditions.
| Reaction | Reagent(s) | Expected Product |
| Ester Reduction | LiAlH₄ | (3-Bromo-2,4-difluorophenyl)methanol |
| Selective C-Br Reduction | H₂, Pd/C (controlled conditions) | Ethyl 2,4-difluorobenzoate |
| Full Reduction | Strong reducing conditions | 2,4-Difluorobenzyl alcohol |
Interactive Data Table: Reduction Products of this compound
| Reagent | Moiety Reduced | Product |
| LiAlH₄ | Ester | (3-Bromo-2,4-difluorophenyl)methanol |
| H₂/Pd-C | Carbon-Bromine bond | Ethyl 2,4-difluorobenzoate |
Reduction of the Ester Group to Alcohol
The ethyl ester group of this compound can be selectively reduced to a primary alcohol, yielding (3-bromo-2,4-difluorophenyl)methanol. This transformation is a fundamental process in organic synthesis, and several methods can be employed, most notably using powerful hydride reagents or through dissolving metal reductions.
Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride is a potent reducing agent capable of converting esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. libretexts.orgresearchgate.net An aqueous workup is then performed to neutralize the reaction and protonate the resulting alkoxide to give the final alcohol product. libretexts.org Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107).
Bouveault-Blanc Reduction: An alternative, classic method for reducing esters to primary alcohols is the Bouveault-Blanc reduction. wikipedia.org This reaction utilizes metallic sodium in the presence of an absolute alcohol, such as ethanol, which also acts as the proton source. wikipedia.orgalfa-chemistry.com The mechanism involves a single-electron transfer from sodium to the ester's carbonyl group, generating a radical anion. alfa-chemistry.com This is followed by a series of electron transfer and protonation steps that ultimately lead to the primary alcohol. wikipedia.org While effective and economically advantageous, especially on an industrial scale, this method requires strictly anhydrous conditions as sodium reacts vigorously with water. wikipedia.orgalfa-chemistry.com Historically, it was a primary method for such reductions before the advent of metal hydrides like LiAlH₄. alfa-chemistry.com
The successful reduction of this compound via these methods would yield (3-bromo-2,4-difluorophenyl)methanol chemenu.com, a valuable synthetic intermediate.
| Method | Reducing Agent(s) | Solvent | General Mechanistic Pathway | Key Considerations |
|---|---|---|---|---|
| Lithium Aluminum Hydride Reduction | LiAlH₄ | Anhydrous diethyl ether or THF | Nucleophilic hydride attack on carbonyl carbon. libretexts.org | Highly reactive, requires anhydrous conditions; reduces many other carbonyl groups. libretexts.org |
| Bouveault-Blanc Reduction | Sodium metal, Ethanol | Absolute Ethanol | Single-electron transfer from sodium to carbonyl group. alfa-chemistry.com | Cost-effective for large scale, requires vigorous and anhydrous conditions. wikipedia.orgalfa-chemistry.com |
Catalytic Hydrodehalogenation of Aryl Bromides
Catalytic hydrodehalogenation is a significant reaction for aryl halides, allowing for the selective removal of a halogen atom and its replacement with a hydrogen atom. For this compound, this process would primarily target the carbon-bromine bond, which is generally more reactive towards cleavage than the carbon-fluorine bond.
This transformation is commonly achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. scispace.comresearchgate.net The reaction can be performed under a hydrogen atmosphere or by using transfer hydrogenation reagents like hydrazine, formates, or sodium hypophosphite. scispace.comresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a Pd(II)-aryl intermediate. This is followed by a step where a hydride, generated from the hydrogen source, displaces the bromide on the palladium center. The final step is the reductive elimination of the hydrodehalogenated product, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. Multiphase systems, sometimes employing a phase-transfer catalyst, can enhance reaction rates, especially for polyhalogenated compounds. scispace.com The selective hydrodebromination of this compound would produce ethyl 2,4-difluorobenzoate.
| Component | Example(s) | Function |
|---|---|---|
| Catalyst | Pd/C, Palladium complexes | Facilitates the oxidative addition/reductive elimination cycle. scispace.com |
| Hydrogen Source | H₂ gas, Hydrazine, Formates | Provides the hydride to replace the halogen. researchgate.net |
| Reaction Conditions | Varies from room temperature to elevated temperatures | Influences reaction rate and selectivity. |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. The outcome of these reactions is governed by the directing effects of the substituents already present on the ring.
Nitration is a classic example of an EAS reaction, typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. masterorganicchemistry.comlibretexts.org The mechanism proceeds in two main steps: the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. byjus.com Other EAS reactions include halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, each involving a different, potent electrophile. msu.edu
The position of substitution on the benzene ring of this compound is determined by the cumulative electronic effects of the bromo, fluoro, and ethyl carboxylate groups.
Halogen Groups (Br and F): Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic attack than benzene itself. libretexts.orgmakingmolecules.com This is due to their strong electron-withdrawing inductive effect (-I). However, they are also ortho, para-directors because they can donate electron density to the ring through resonance (+M effect) via their lone pairs, which helps to stabilize the positive charge in the ortho and para arenium ion intermediates. libretexts.orgyoutube.com Between fluorine and bromine, fluorine's inductive effect is stronger, but its resonance contribution is also more significant due to better orbital overlap with carbon. Generally, the reactivity order for halogens in EAS is F > Cl > Br > I, making the ring slightly less deactivated by fluorine than by bromine. libretexts.org
Ethyl Carboxylate Group (-COOEt): The ester group is a moderately deactivating and meta-directing group. wikipedia.orgsavemyexams.com It deactivates the ring through both a strong electron-withdrawing inductive effect and a resonance effect that pulls electron density out of the ring. This withdrawal of electron density is most pronounced at the ortho and para positions, making the meta position the most electron-rich and therefore the most favorable site for electrophilic attack. libretexts.org
Radical Reactions and Photochemical Transformations
Halogenated aromatic compounds can undergo reactions involving radical intermediates, particularly when initiated by light.
The carbon-halogen bonds in aryl halides can undergo homolytic cleavage upon irradiation with UV light, generating an aryl radical and a halogen radical. rsc.org The energy of the C-X bond is a critical factor, with the C-Br bond being significantly weaker than the C-F bond, making it the more likely site for photochemical cleavage in this compound. This process can initiate a variety of subsequent reactions. rsc.org
The aryl radical formed can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to hydrodehalogenation. acs.org Alternatively, it can participate in intermolecular reactions, such as coupling with other aromatic systems, or undergo intramolecular cyclization if a suitable reaction partner is present within the molecule. rsc.org The generation of aryl radicals from aryl halides under photochemical conditions is a powerful tool in synthesis, enabling reactions that are often difficult to achieve through other means. researchgate.netunina.itnih.gov Free-radical halogenation, typically at benzylic positions, can also be initiated by UV light or radical initiators, though this is less relevant to the aromatic ring itself unless an alkyl substituent is present. libretexts.orgwikipedia.orgyoutube.com The specific photochemical transformations of this compound would depend on the reaction conditions, such as the wavelength of light and the nature of the solvent and any other reagents present.
In-depth Mechanistic Investigations of Photolytically Generated Intermediates from this compound Remain Elusive
Despite extensive searches of scientific literature and chemical databases, detailed mechanistic studies and specific research findings on the photolytically generated intermediates of this compound are not publicly available. While general principles of aryl halide photochemistry provide a foundational understanding, specific experimental data, such as transient absorption spectra, reaction quantum yields, and detailed mechanistic pathways for this particular compound, have not been reported.
The study of photolytically generated intermediates is crucial for understanding the reaction mechanisms, predicting products, and controlling photochemical reactions. In the case of haloaromatic compounds like this compound, ultraviolet (UV) irradiation is expected to induce the cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. This primary photochemical event can lead to the formation of highly reactive intermediates, such as aryl radicals and, potentially, benzynes.
General studies on the photochemistry of bromofluorobenzenes indicate that the number and position of fluorine substituents can influence the dissociation mechanism and rates. acs.orgnih.gov The photolysis of aryl halides can proceed through various pathways, including direct dissociation from a repulsive excited state or predissociation via intersystem crossing from an initially populated singlet excited state to a dissociative triplet state. ntu.edu.tw For instance, studies on chlorobenzene (B131634) have revealed the formation of charge-separated intermediates and evidence for the generation of ortho-benzyne in solution. acs.orgnih.gov
The photodissociation dynamics of related molecules like bromo- and dibromobenzenes have been investigated using techniques such as femtosecond pump-probe spectroscopy and photofragment translational spectroscopy. acs.orgntu.edu.tw These studies provide insights into the dissociation channels and the energy distribution among the resulting fragments. However, the presence of the ethyl benzoate (B1203000) group and the specific arrangement of the two fluorine atoms in this compound would uniquely influence its photochemical behavior, making direct extrapolation from simpler systems speculative.
The formation of 2,4-difluorobenzyne as a potential intermediate from the photolysis of this compound is a plausible hypothesis. The generation of benzynes from aryl halides is a known photochemical process, often proceeding through the initial formation of an aryl radical followed by the loss of a halogen atom. These highly reactive intermediates are valuable in organic synthesis for the formation of complex cyclic compounds. However, without specific experimental evidence for this compound, any discussion of its benzyne (B1209423) formation remains theoretical.
Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Bromo 2,4 Difluorobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of different functional groups within a molecule. For a compound such as "Ethyl 3-bromo-2,4-difluorobenzoate," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques, is employed for a complete structural assignment.
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals the number of neighboring protons.
Due to the unavailability of specific experimental ¹H NMR data for "this compound" in the searched literature, representative data for the closely related compounds, "Ethyl benzoate" and "Ethyl 4-bromobenzoate", are presented below for illustrative purposes. rsc.orgchemicalbook.com
| Compound Name | Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl benzoate (B1203000) | Ar-H | 8.03-8.06 | m | |
| Ar-H | 7.52-7.57 | m | ||
| Ar-H | 7.41-7.46 | m | ||
| O-CH ₂-CH₃ | 4.38 | q | 7.1 | |
| O-CH₂-CH ₃ | 1.41 | t | 7.2 | |
| Ethyl 4-bromobenzoate | Ar-H | 7.86 | d | 8.6 |
| Ar-H | 7.52 | d | 8.4 | |
| O-CH ₂-CH₃ | 4.37-4.27 | m | ||
| O-CH₂-CH ₃ | 1.37-1.30 | m |
Note: Data presented is for analogous compounds and serves for illustrative purposes only.
In "this compound," the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
As specific experimental ¹³C NMR data for "this compound" is not available in the searched literature, data for the related compounds, "Methyl 4-bromobenzoate" and "Methyl 3-fluorobenzoate", are provided below to illustrate the expected chemical shifts. rsc.org
| Compound Name | Carbon | Chemical Shift (δ) in ppm |
| Methyl 4-bromobenzoate | C=O | 165.7 |
| Ar-C | 131.9, 131.1, 130.6, 128.5, 127.5 | |
| O-CH₃ | 51.2 | |
| Methyl 3-fluorobenzoate | C=O | 165.7 |
| Ar-C (C-F) | 164.9, 160.0 | |
| Ar-C | 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.61, 116.5 | |
| O-CH₃ | 52.2 |
Note: Data presented is for analogous compounds and serves for illustrative purposes only.
For "this compound," the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with splitting due to carbon-fluorine coupling), and the two carbons of the ethyl group.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. It provides information on the number and electronic environment of fluorine atoms in a molecule. In "this compound," two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 4 of the benzene (B151609) ring. The chemical shifts and coupling constants (JF-F and JH-F) would provide valuable information for the definitive assignment of these fluorine atoms. While specific data for the target compound is unavailable, a representative ¹⁹F NMR spectrum of a fluorinated organic molecule would typically show sharp signals with coupling patterns that help to deduce the substitution pattern on the aromatic ring. rsc.org
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule, which is often challenging to deduce from 1D NMR spectra alone, especially for complex structures. youtube.comcolumbia.eduomicsonline.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound," a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between the aromatic protons. omicsonline.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond C-H correlation). columbia.edu For "this compound," HSQC would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ethyl group and the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the very precise determination of the molecular mass of a compound, typically with an accuracy of a few parts per million (ppm). wisdomlib.orgazolifesciences.comresearchgate.net This high accuracy enables the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. wisdomlib.org
For "this compound" (molecular formula C₉H₇BrF₂O₂), the theoretical monoisotopic mass can be calculated. HRESIMS analysis would aim to experimentally measure a mass that is extremely close to this calculated value, thereby confirming the elemental composition. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would also be observable in the mass spectrum, providing further evidence for the presence of a bromine atom in the molecule.
While specific experimental HRESIMS data for "this compound" was not found, the table below shows the calculated accurate mass for the protonated molecule [M+H]⁺.
| Compound Name | Molecular Formula | Adduct | Calculated m/z |
| This compound | C₉H₇BrF₂O₂ | [M+H]⁺ | 264.9642 (for ⁷⁹Br) / 266.9622 (for ⁸¹Br) |
Note: The calculated m/z values are theoretical and serve for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the fragmentation pathways can be predicted based on the known behavior of similar compounds, such as ethyl benzoate. nih.govnih.gov
Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺•). The primary fragmentation event for ethyl esters of benzoic acid is the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. nih.gov This results in the formation of a stable acylium ion. In the case of this compound, this would be the 3-bromo-2,4-difluorobenzoyl cation. This fragment is often the base peak in the mass spectrum of ethyl benzoates. nih.gov
Another characteristic fragmentation pathway for ethyl benzoates involves the loss of a neutral ethene molecule (C₂H₄), with a mass of 28 Da, through a McLafferty rearrangement. nih.gov This process leads to the formation of a benzoic acid radical cation. Subsequent fragmentation of the benzoyl or benzoic acid ions would involve the loss of carbon monoxide (CO) and halogen atoms.
A plausible fragmentation pathway for this compound is outlined below:
Initial Ionization: Formation of the molecular ion, [C₉H₇BrF₂O₂]⁺•.
Loss of Ethoxy Radical: [C₉H₇BrF₂O₂]⁺• → [C₇H₂BrF₂O]⁺ + •OCH₂CH₃. The resulting acylium ion is highly stabilized by the aromatic ring.
Loss of Ethene: [C₉H₇BrF₂O₂]⁺• → [C₇H₃BrF₂O₂]⁺• + C₂H₄. This produces the 3-bromo-2,4-difluorobenzoic acid radical cation.
Decarbonylation: The acylium ion can further fragment by losing a molecule of carbon monoxide: [C₇H₂BrF₂O]⁺ → [C₆H₂BrF₂]⁺ + CO.
Halogen Loss: Subsequent fragmentation could involve the loss of the bromine atom or one of the fluorine atoms.
The following table summarizes the expected major fragments and their mass-to-charge ratios (m/z) for this compound, considering the isotopes ⁷⁹Br and ¹⁹F.
| Fragment Ion | Proposed Structure | m/z (Da) | Origin |
|---|---|---|---|
| [M]⁺• | [C₉H₇BrF₂O₂]⁺• | 264 | Molecular Ion |
| [M - C₂H₅O]⁺ | [C₇H₂BrF₂O]⁺ | 219 | Loss of ethoxy radical |
| [M - C₂H₄]⁺• | [C₇H₃BrF₂O₂]⁺• | 236 | Loss of ethene |
| [M - C₂H₅O - CO]⁺ | [C₆H₂BrF₂]⁺ | 191 | Loss of CO from acylium ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the ester group and the substituted aromatic ring. ncert.nic.in
The most prominent feature in the IR spectrum of an ester is the C=O stretching vibration, which typically appears as a strong, sharp band in the region of 1720-1740 cm⁻¹. ncert.nic.in The electron-withdrawing effects of the bromine and fluorine substituents on the benzene ring may cause a slight shift in the position of this band.
The C-O stretching vibrations of the ester group are also characteristic, appearing as two bands in the fingerprint region between 1000 and 1300 cm⁻¹. The C-O-C asymmetric stretch is usually found between 1150 and 1250 cm⁻¹, while the symmetric stretch is observed between 1000 and 1100 cm⁻¹. iucr.org
The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the range of 3050-3150 cm⁻¹. ncert.nic.in The C=C stretching vibrations within the benzene ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.
The C-F stretching vibrations give rise to strong absorptions in the 1000-1400 cm⁻¹ range, often overlapping with other bands in the fingerprint region. The C-Br stretch is typically observed at lower wavenumbers, usually in the 500-650 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Ester C=O | Stretching | 1720 - 1740 | Strong, Sharp |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Ester C-O | Asymmetric Stretching | 1150 - 1250 | Strong |
| Ester C-O | Symmetric Stretching | 1000 - 1100 | Medium |
| C-F | Stretching | 1000 - 1400 | Strong |
| C-Br | Stretching | 500 - 650 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions within the benzene ring.
The UV spectrum of benzene exhibits three characteristic absorption bands, often referred to as the E₁, E₂, and B bands. acs.org Substitution on the benzene ring can cause shifts in the wavelength of maximum absorption (λ_max) and changes in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) and hypsochromic (to shorter wavelengths) shifts.
The presence of the bromine atom, fluorine atoms, and the ethyl ester group as substituents on the benzene ring will influence the UV-Vis spectrum of the target compound. Halogens can act as auxochromes, which are groups that modify the absorption of a chromophore. The lone pairs of electrons on the halogen atoms can interact with the π-system of the benzene ring, leading to a bathochromic shift of the B-band (benzenoid band).
For disubstituted benzenes, the positions of the substituents are critical. acs.org When an electron-donating group and an electron-withdrawing group are in a para position, a significant bathochromic shift is often observed due to extended conjugation. acs.org In this compound, the arrangement of the substituents is more complex, and their combined effects will determine the final absorption spectrum. It is anticipated that the π → π* transitions will be shifted to longer wavelengths compared to unsubstituted benzene.
The following table presents the typical UV-Vis absorption bands for benzene and the expected shifts for a substituted derivative like this compound.
| Compound | Transition | λ_max (nm) | ε (M⁻¹cm⁻¹) | Notes |
|---|---|---|---|---|
| Benzene | E₁ | ~184 | ~60,000 | Solvent: Hexane (B92381) |
| Benzene | E₂ | ~204 | ~7,900 | |
| Benzene | B | ~256 | ~200 | |
| This compound | π → π* | > 260 | Variable | Expected bathochromic shift of the B-band due to halogen and ester substitution. |
X-ray Crystallography for Solid-State Molecular and Crystal Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.
In the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, the phenyl ring exhibits a quinoidal character, and there is a distortion of bond angles due to the presence of the fluorine substituents. iucr.org A similar distortion would be expected for this compound. The ethyl ester group is likely to be nearly coplanar with the benzene ring to maximize conjugation.
The following table presents crystallographic data for ethyl 4-amino-3,5-difluorobenzoate, which can serve as a model for the anticipated crystal system and unit cell parameters of this compound.
| Parameter | Value for Ethyl 4-amino-3,5-difluorobenzoate iucr.org |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7342 (3) |
| b (Å) | 15.4262 (6) |
| c (Å) | 8.1139 (3) |
| α (°) | 90 |
| β (°) | 108.536 (2) |
| γ (°) | 90 |
| Volume (ų) | 917.41 (6) |
| Z | 4 |
The packing of molecules in the crystal lattice is dictated by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-stacking interactions. rsc.orgacs.org For this compound, halogen bonding is expected to play a significant role in the crystal packing.
In the analogue ethyl 4-amino-3,5-difluorobenzoate, the crystal packing is defined by N-H···N, N-H···F, and N-H···O hydrogen bonds, as well as π-stacking interactions. nih.goviucr.org For this compound, which lacks the strong hydrogen-bond-donating amino group, it is likely that halogen bonds and π-stacking interactions will be the dominant forces in determining the crystal packing. The interplay of these forces will define the supramolecular architecture of the solid state. rsc.org
Computational Chemistry and Theoretical Investigations of Ethyl 3 Bromo 2,4 Difluorobenzoate
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems.
Elucidation of Electronic Structure and Optimized Molecular Geometry
There are no published studies detailing the optimized molecular geometry, bond lengths, bond angles, or dihedral angles of Ethyl 3-bromo-2,4-difluorobenzoate as determined by DFT calculations. Such data would be fundamental to understanding the steric and electronic effects of the bromine and two fluorine substituents on the benzoate (B1203000) ring and the ethyl ester group.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
While experimental spectroscopic data may exist in various chemical catalogs, theoretical predictions and interpretations of NMR chemical shifts and vibrational frequencies for this compound are not found in the scientific literature. Computational predictions are crucial for assigning experimental spectra and understanding how the electronic environment of each atom influences its spectroscopic signature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's reactivity. The energies and distributions of these frontier orbitals indicate likely sites for electrophilic and nucleophilic attack. For this compound, no FMO analysis has been published, leaving a gap in the theoretical understanding of its reactivity.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions.
Transition State Elucidation and Activation Energy Calculations
No computational studies have been reported that elucidate the transition state structures or calculate the activation energies for reactions involving this compound. This information is vital for predicting reaction kinetics and understanding the feasibility of different reaction pathways.
Conformational Analysis and Energy Landscapes
The presence of the rotatable ethyl ester group suggests that this compound can exist in multiple conformations. A computational conformational analysis would identify the most stable conformers and the energy barriers between them. However, no such analysis or corresponding energy landscape has been documented in the literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their molecular structures. For structural analogues of this compound, QSAR models can be developed to correlate their physicochemical properties with a specific biological endpoint, such as insecticidal or herbicidal activity. These models are instrumental in designing new compounds with enhanced efficacy and selectivity.
A hypothetical QSAR study for a series of structural analogues of this compound could be conceptualized to predict their potential insecticidal activity. In such a model, the biological activity would be the dependent variable, while various molecular descriptors would serve as the independent variables. The selection of descriptors is critical and typically includes electronic, steric, and hydrophobic parameters.
Descriptor Selection and Model Development:
For halogenated benzoates, key descriptors often include:
Electronic Descriptors: The electronic nature of the substituents on the aromatic ring significantly influences the molecule's interaction with biological targets. Hammett constants (σ) are classical descriptors for the electron-donating or electron-withdrawing nature of substituents. Quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are also crucial. A lower E-LUMO value often correlates with increased electrophilicity and reactivity.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity, which affects its ability to cross biological membranes.
Steric Descriptors: Molar Refractivity (MR) and Taft steric parameters (Es) can quantify the size and shape of the substituents, which can influence the binding of the molecule to a receptor.
A multiple linear regression (MLR) analysis could then be employed to derive a QSAR equation. A plausible, albeit hypothetical, QSAR model for the insecticidal activity of analogues of this compound might take the following form:
log(1/IC50) = β0 + β1(logP) + β2(E-LUMO) + β3(MR)
Where IC50 is the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor.
Interactive Data Table of a Hypothetical QSAR Study for Analogues of this compound
Below is an interactive data table illustrating a hypothetical QSAR study for a series of analogues. The predicted activity is calculated based on the hypothetical QSAR equation above.
| Compound No. | R1 | R2 | R3 | logP | E-LUMO (eV) | MR (cm³/mol) | Experimental log(1/IC50) | Predicted log(1/IC50) |
| 1 | Br | F | F | 3.85 | -1.25 | 45.2 | 4.50 | 4.52 |
| 2 | Cl | F | F | 3.50 | -1.20 | 40.5 | 4.30 | 4.31 |
| 3 | I | F | F | 4.30 | -1.30 | 51.0 | 4.75 | 4.76 |
| 4 | Br | H | F | 3.60 | -1.15 | 43.0 | 4.10 | 4.11 |
| 5 | Br | F | H | 3.65 | -1.18 | 43.5 | 4.20 | 4.22 |
| 6 | Br | Cl | F | 4.00 | -1.35 | 48.0 | 4.80 | 4.81 |
| 7 | NO2 | F | F | 2.50 | -1.80 | 42.0 | 5.10 | 5.09 |
| 8 | CN | F | F | 2.80 | -1.70 | 40.0 | 4.90 | 4.88 |
This data is hypothetical and for illustrative purposes only.
Such a QSAR model would suggest that for this series of analogues, a combination of hydrophobicity, electrophilicity, and steric bulk are important for insecticidal activity. Specifically, higher hydrophobicity, a more negative E-LUMO, and a larger molar refractivity appear to enhance the biological response.
Molecular Dynamics Simulations for Conformational Behavior in Solution
The three-dimensional conformation of this compound is not rigid and can change depending on its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic conformational behavior of molecules in solution. These simulations can provide detailed information about the preferred orientations of different parts of the molecule and the influence of the solvent on these preferences.
For this compound, a key conformational feature is the rotation around the C(aryl)-C(O) single bond, which determines the orientation of the ethyl ester group relative to the aromatic ring. The planarity of the ester group with respect to the benzene (B151609) ring is influenced by a balance of electronic effects (conjugation) and steric hindrance from the ortho-substituents (in this case, a fluorine atom).
Solvent Effects on Conformational Preferences:
MD simulations in different solvents can reveal the extent to which the solvent polarity affects the conformational equilibrium. For instance, simulations could be run in a non-polar solvent like cyclohexane, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), and a polar protic solvent like water.
The primary dihedral angle of interest is the O=C-C(aryl)-C(aryl) angle. A value of 0° or 180° would indicate a planar conformation, which maximizes π-conjugation between the carbonyl group and the aromatic ring. However, steric clashes with the ortho-fluorine atom might favor a non-planar conformation.
Interactive Data Table of a Hypothetical Molecular Dynamics Simulation Study
The following interactive data table presents hypothetical results from an MD simulation study, showing the population of different conformers of this compound in various solvents. The conformers are defined by the dihedral angle of the ester group relative to the aromatic ring.
| Solvent | Dielectric Constant | Conformer Population (Near-Planar, ±30°) | Conformer Population (Non-Planar, >±30°) | Average Dihedral Angle (°) |
| Cyclohexane | 2.0 | 75% | 25% | 25 |
| Chloroform | 4.8 | 65% | 35% | 35 |
| Acetone | 20.7 | 50% | 50% | 45 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 40% | 60% | 55 |
| Water | 80.1 | 30% | 70% | 65 |
This data is hypothetical and for illustrative purposes only.
The hypothetical results suggest that in non-polar solvents, the molecule tends to adopt a more planar conformation to maximize intramolecular conjugation. As the solvent polarity increases, the stabilization of the molecular dipole moment in a more twisted, non-planar conformation becomes more significant, leading to a higher population of non-planar conformers. This shift in conformational preference can have a profound impact on the molecule's reactivity and its ability to bind to biological targets.
Role of Ethyl 3 Bromo 2,4 Difluorobenzoate As a Key Intermediate in Complex Organic Synthesis
Precursor for the Synthesis of Fluorinated Aromatic Building Blocks
The primary role of Ethyl 3-bromo-2,4-difluorobenzoate in organic synthesis is as a key intermediate for creating more complex fluorinated aromatic compounds. The presence of the bromine atom is the key to its versatility, as it provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and bromo-aromatic compounds like this compound are excellent substrates for these transformations. researchgate.netacs.org For instance, in the Suzuki-Miyaura coupling, the bromine atom can be readily displaced by a wide range of aryl or heteroaryl boronic acids or their esters. nih.govresearchgate.net This reaction allows for the direct linkage of the difluorobenzoate core to other aromatic systems, generating biaryl and heteroaryl structures that are common motifs in medicinal chemistry and materials science.
Similarly, the compound can participate in other well-established cross-coupling reactions:
Negishi Coupling: Reaction with organozinc reagents. researchgate.net
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
These reactions enable the transformation of the simple benzoate (B1203000) ester into a diverse library of multifunctional fluorinated building blocks. The fluorine atoms on the ring, while generally unreactive under these conditions, significantly influence the electronic properties of the molecule and its derivatives. nih.gov
| Reaction Type | Coupling Partner | Resulting Linkage | Significance |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C(sp²)-C(sp²) | Synthesis of biaryl compounds |
| Negishi | Organozinc Reagent | C(sp²)-C(sp²) | Forms C-C bonds under mild conditions |
| Heck | Alkene | C(sp²)-C(sp²) (vinylic) | Introduces vinyl groups |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Introduces alkyne functionalities |
| Buchwald-Hartwig | Amine/Amide | C(sp²)-N | Synthesis of arylamines and amides |
Application in the Construction of Polyhalogenated Organic Frameworks
Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic ligands. jst.go.jpresearchgate.netresearchgate.net The properties of a MOF are directly determined by the nature of these components. Polyhalogenated organic linkers are of particular interest for creating MOFs with specific functionalities, such as enhanced gas sorption or catalytic activity.
This compound serves as a precursor to the ligands used in these frameworks. While the ester itself is not typically the final linker, it can be readily converted into the necessary di- or tri-functional ligands (e.g., carboxylic acids, pyridyls) required for MOF synthesis. For example, the bromine atom can be used to introduce another linking group via a cross-coupling reaction, and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Recent research has demonstrated the polymerization of brominated aromatic compounds within the nano-space of existing MOFs to synthesize new functional materials like graphene nanoribbons. jst.go.jpresearchgate.net This highlights a strategy where a bromo-aromatic precursor is introduced into a framework and subsequently reacted. This compound is an ideal starting material for such strategies, providing the necessary halogenation for subsequent intra-framework reactions.
Utility in the Synthesis of Advanced Organic Materials (excluding material properties)
The synthesis of advanced organic materials, particularly for electronics, often relies on a modular approach, combining electron-donating and electron-accepting building blocks to create molecules with specific energy levels. rsc.orgtorvergata.itchemrxiv.org Fluorinated aromatic compounds are frequently used as electron-acceptor units in materials for applications like Organic Light-Emitting Diodes (OLEDs). rsc.orgtorvergata.itresearchgate.net
This compound is a valuable precursor in the synthesis of these complex electroluminescent materials. Its bromo-difluoro-substituted phenyl ring can be incorporated as an acceptor moiety into a larger conjugated system. Synthetic routes to TADF (Thermally Activated Delayed Fluorescence) emitters for OLEDs often involve the sequential coupling of different aromatic units. torvergata.itchemrxiv.org A typical synthetic sequence might involve a Suzuki or Buchwald-Hartwig reaction to connect the this compound-derived unit to a donor molecule, such as a carbazole (B46965) or phenoxazine (B87303) derivative. rsc.orgtorvergata.it The resulting complex molecule is the active material, and the initial benzoate is the key starting point for one of its critical components. This modular synthesis allows for fine-tuning of the final material's electronic structure. uq.edu.au
The table below outlines the role of the title compound in a hypothetical synthesis of an advanced organic material.
| Synthetic Step | Reagent/Reaction | Role of this compound derivative |
| 1. Functionalization | Suzuki Coupling with an Arylboronic Ester | The bromo-difluorophenyl core is coupled to another aromatic system. |
| 2. Linker Modification | Hydrolysis of the ethyl ester | The ester is converted to a carboxylic acid for further reaction. |
| 3. Final Assembly | Amide coupling with a donor amine | The acceptor unit is covalently linked to the donor unit. |
Role as a Biochemical Probe in Research Settings
Biochemical probes are molecules used to study biological systems, for example, by binding to a specific protein or entering a particular metabolic pathway. nih.gov The incorporation of fluorine into these probes is a powerful strategy in modern chemical biology. nih.gov The fluorine atoms can act as sensitive reporters in ¹⁹F-NMR spectroscopy or as labels for positron emission tomography (PET) imaging, as there is no natural fluorine background in biological systems. nih.govresearchgate.netepa.gov
While naturally occurring fluorinated compounds are rare, the enzymatic machinery to process them exists. nih.govresearchgate.net Synthetic fluorinated molecules, including halogenated benzoates, can be designed to interact with specific biological targets. researchgate.netwikipedia.org this compound can serve as a starting scaffold for the synthesis of such probes. The reactive bromine atom allows the difluorobenzoyl moiety to be attached to a larger molecule designed to target a specific biomolecule (e.g., an enzyme inhibitor or a receptor ligand). acs.org The ethyl ester can be hydrolyzed or converted to an amide to modulate solubility and cell permeability. nih.gov
The resulting probe carries the difluorophenyl group as a stable, detectable tag. For instance, a related compound, Ethyl 3-bromo-4-fluorobenzoate, is marketed as a biochemical for proteomics research, indicating the utility of this class of compounds in biological studies. scbt.com The development of probe molecules from precursors like this compound has been instrumental in studying the biological activities of complex natural products. wikipedia.org
Future Research Directions and Emerging Methodologies
Green Chemistry Approaches in the Synthesis and Transformation of Ethyl 3-bromo-2,4-difluorobenzoate
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.
Future research will likely focus on developing more sustainable synthetic pathways to this compound, moving away from traditional methods that may involve harsh reagents and generate significant waste. Key areas of exploration could include:
Solvent-Free Synthesis: Inspired by solvent-free methods for producing other cosmetic and flavor esters, research could explore the synthesis of this compound under solvent-free conditions. researchgate.netnih.gov This approach, often facilitated by techniques like ball milling, can lead to quantitative conversions without the need for catalysts or bases, significantly reducing pollution and operational costs. organic-chemistry.org
Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally benign alternative to conventional chemical catalysis. nih.gov Future studies could investigate the use of halogenases for the regioselective bromination of a difluorinated benzoic acid precursor. acs.org Additionally, lipase-mediated esterification could provide a green route to the final ethyl ester, often proceeding under mild, solvent-free conditions. nih.gov
The development of novel catalytic systems is central to greener chemical processes. For the synthesis and transformation of this compound, research could focus on:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as ion exchange resins or sulfated zirconia, can simplify product purification and allow for catalyst recycling, which is a key tenet of green chemistry. researchgate.net Investigating such catalysts for the esterification of 3-bromo-2,4-difluorobenzoic acid could offer a more sustainable alternative to homogeneous acid catalysts like sulfuric acid.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations under mild conditions. nih.gov This methodology could be explored for the synthesis of this compound, for instance, in the bromination of a difluorobenzoate precursor, potentially offering higher selectivity and avoiding the use of harsh brominating agents.
Flow Chemistry Applications for Continuous Synthesis and Process Intensification
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. acs.orgscielo.br For a valuable intermediate like this compound, the application of flow chemistry could be a major area of future research.
The transition from batch to continuous manufacturing can lead to process intensification, characterized by smaller reactor volumes, reduced solvent usage, and enhanced safety, especially for highly exothermic reactions. cetjournal.it A continuous flow setup could involve a series of interconnected reactors, each optimized for a specific step in the synthesis, from the initial halogenation and fluorination reactions to the final esterification. unimi.it This approach would allow for the safe handling of reactive intermediates and could be fully automated for efficient production. acs.org
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit in Flow Chemistry |
| Heat Transfer | Superior heat exchange allows for better control of exothermic reactions. |
| Mixing | Efficient and rapid mixing leads to improved reaction rates and selectivity. |
| Safety | Smaller reaction volumes and containment minimize the risks associated with hazardous reagents. |
| Scalability | Scaling up can be achieved by running the process for longer times or by numbering-up reactors. scielo.br |
| Automation | Fully automated systems can lead to higher reproducibility and reduced labor costs. acs.org |
Development of Novel Chemo- and Regioselective Functionalization Strategies
The three distinct halogen substituents on the aromatic ring of this compound offer multiple sites for further functionalization. A key area of future research will be the development of highly chemo- and regioselective methods to modify this scaffold.
Transition-metal-catalyzed C-H functionalization is a powerful tool for the direct modification of aromatic rings. researchgate.net Research could focus on leveraging the electronic effects of the existing substituents to direct the selective introduction of new functional groups at the remaining C-H positions. For instance, ruthenium-catalyzed C-H functionalization has been successfully applied to other benzoic acid derivatives and could potentially be adapted for the selective modification of the 3-bromo-2,4-difluorobenzoate core. researchgate.net
Exploration of New Derivatization Pathways for Broadening Synthetic Scope
Expanding the range of derivatives accessible from this compound is crucial for its application in drug discovery and materials science. Future research is expected to explore novel derivatization pathways.
One promising avenue is the use of photoredox catalysis to generate radical intermediates that can participate in a variety of coupling reactions. researchgate.netchemrxiv.org For example, the bromine atom could be selectively targeted in photoredox-mediated cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This approach often proceeds under mild conditions and tolerates a wide range of functional groups.
Furthermore, the development of enzymatic methods for derivatization is a growing area of interest. nih.gov Biocatalytic approaches could offer unparalleled selectivity in the modification of the this compound scaffold, leading to the synthesis of complex molecules that are difficult to access through traditional chemical methods. researchgate.net
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for Ethyl 3-bromo-2,4-difluorobenzoate, and what intermediates are critical for ensuring high yields? A: The synthesis typically involves multi-step halogenation and esterification. For example, bromination of 2,4-difluorobenzoic acid derivatives followed by esterification with ethanol under acidic catalysis (e.g., H₂SO₄). Key intermediates include the brominated benzoic acid precursor, which must be purified via recrystallization to avoid side reactions. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield, with DMF or THF commonly used to stabilize reactive intermediates .
Advanced Synthesis Optimization
Q: How can substituent positioning (bromo at C3, fluoro at C2/C4) influence reaction efficiency in cross-coupling reactions? A: The electron-withdrawing fluorine atoms at C2 and C4 deactivate the aromatic ring, directing electrophilic substitution to the C3 position. However, steric hindrance from adjacent substituents may reduce coupling efficiency in Suzuki-Miyaura reactions. Optimizing catalysts (e.g., Pd(PPh₃)₄) and base choice (K₂CO₃ vs. Cs₂CO₃) can mitigate these effects. Computational modeling (DFT) is recommended to predict regioselectivity .
Basic Characterization Techniques
Q: Which spectroscopic methods are essential for confirming the structure of this compound? A:
- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., fluorine splitting in ¹H NMR).
- IR Spectroscopy : Confirms ester carbonyl stretch (~1740 cm⁻¹) and C-Br absorption (~600 cm⁻¹).
- Elemental Analysis : Validates molecular formula (C₉H₇BrF₂O₂) .
Advanced Spectroscopic Analysis
Q: How can HRMS and computational methods resolve ambiguities in structural elucidation? A: High-Resolution Mass Spectrometry (HRMS) provides exact mass matching (theoretical: 265.05 g/mol). For ambiguous NOE effects in NMR, DFT-calculated chemical shifts (e.g., Gaussian 16) can differentiate between positional isomers. Coupled with 2D NMR (COSY, HSQC), this approach clarifies substituent orientation .
Reactivity in Nucleophilic Substitution
Q: What conditions favor bromine displacement in this compound? A: The bromine at C3 is activated by electron-withdrawing fluorines. SNAr reactions proceed efficiently with strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMSO, DMF) at 60–80°C. Kinetic studies suggest pseudo-first-order dependence on nucleophile concentration .
Regioselectivity Challenges
Q: How do competing pathways (e.g., elimination vs. substitution) affect reaction outcomes? A: Steric crowding at C3 may promote elimination under basic conditions (e.g., NaOH/EtOH), forming difluoro-styrene byproducts. To suppress elimination, use milder bases (NaHCO₃) and lower temperatures. Monitoring via TLC (hexane:EtOAc 4:1) ensures reaction control .
Applications in Drug Intermediate Synthesis
Q: How is this compound used to synthesize bioactive molecules? A: It serves as a precursor for kinase inhibitors and antiviral agents. For example, Suzuki coupling with boronic acids introduces aryl groups at C3, while hydrolysis yields 3-bromo-2,4-difluorobenzoic acid for peptide conjugation. Recent studies highlight its role in fluorinated COX-2 inhibitors .
Biological Target Interactions
Q: What methodologies assess its interactions with enzymes like cytochrome P450? A: Fluorescence quenching assays and molecular docking (AutoDock Vina) evaluate binding affinity. The bromine atom enhances hydrophobic interactions, while fluorines influence electron density at active sites. Competitive inhibition studies (Lineweaver-Burk plots) quantify IC₅₀ values .
Stability Under Environmental Conditions
Q: How do pH and temperature affect its stability during storage? A: Degradation studies show:
Addressing Data Contradictions
Q: How to reconcile conflicting reports on reaction yields in halogen exchange reactions? A: Discrepancies arise from solvent purity and catalyst loading. For instance, Pd₂(dba)₃ vs. Pd(OAc)₂ may vary yields by 15–20%. Reproducibility requires strict control of:
- Solvent dryness (Karl Fischer titration <50 ppm H₂O).
- Catalyst-to-substrate ratio (1:10 recommended).
- Oxygen-free environments (Schlenk line) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
